2-Methyl-4-[(pyrrolidin-3-yloxy)methyl]-1,3-thiazole dihydrochloride
Overview
Description
2-Methyl-4-[(pyrrolidin-3-yloxy)methyl]-1,3-thiazole dihydrochloride is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-[(pyrrolidin-3-yloxy)methyl]-1,3-thiazole dihydrochloride typically involves multiple steps, starting with the preparation of the thiazole core. One common synthetic route includes the cyclization of a suitable precursor containing sulfur and nitrogen atoms under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps to ensure the final product meets the required purity standards. Continuous flow chemistry techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-4-[(pyrrolidin-3-yloxy)methyl]-1,3-thiazole dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen atoms into the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different chemical and biological properties, making them useful for further research and applications.
Scientific Research Applications
2-Methyl-4-[(pyrrolidin-3-yloxy)methyl]-1,3-thiazole dihydrochloride has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its thiazole core makes it a versatile intermediate in organic synthesis.
Biology: Thiazole derivatives are known to interact with various biological targets, and this compound may be studied for its potential biological activity.
Medicine: The compound's derivatives can be explored for their therapeutic potential in treating diseases. Research may focus on its anti-inflammatory, antimicrobial, or anticancer properties.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 2-Methyl-4-[(pyrrolidin-3-yloxy)methyl]-1,3-thiazole dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The thiazole ring can bind to enzymes or receptors, modulating their activity. The exact mechanism may vary depending on the biological context and the specific derivatives being studied.
Comparison with Similar Compounds
2-Methyl-4-[(pyrrolidin-3-yloxy)methyl]-1,3-thiazole dihydrochloride can be compared with other thiazole derivatives, such as 2-methyl-4-(pyrrolidin-3-yloxy)pyridine and (S)-2-(pyrrolidin-3-yloxy)-acetic acid methyl ester hydrochloride These compounds share structural similarities but may exhibit different chemical and biological properties
Properties
IUPAC Name |
2-methyl-4-(pyrrolidin-3-yloxymethyl)-1,3-thiazole;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS.2ClH/c1-7-11-8(6-13-7)5-12-9-2-3-10-4-9;;/h6,9-10H,2-5H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXACERJKCZANO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)COC2CCNC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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